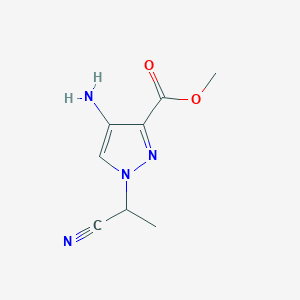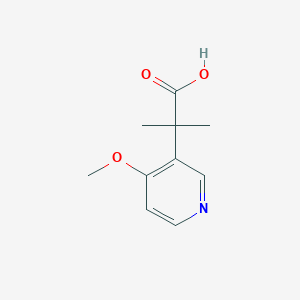![molecular formula C11H12BrIO2 B13066462 3-[(3-Bromophenyl)methoxy]-4-iodooxolane](/img/structure/B13066462.png)
3-[(3-Bromophenyl)methoxy]-4-iodooxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Bromophenyl)methoxy]-4-iodooxolane is an organic compound with the molecular formula C11H12BrIO2 and a molecular weight of 383.02 g/mol . This compound is characterized by the presence of a bromophenyl group, a methoxy group, and an iodooxolane ring. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
The synthesis of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules .
Analyse Chemischer Reaktionen
3-[(3-Bromophenyl)methoxy]-4-iodooxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling reaction is a common method for synthesizing this compound.
Wissenschaftliche Forschungsanwendungen
3-[(3-Bromophenyl)methoxy]-4-iodooxolane is used in various scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving molecular interactions and biological pathways.
Medicine: It may be used in the development of new pharmaceuticals and therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological studies, it may interact with enzymes or receptors, affecting their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
3-[(3-Bromophenyl)methoxy]-4-iodooxolane can be compared with other similar compounds, such as:
3-Bromophenylmethanol: This compound has a similar bromophenyl group but lacks the iodooxolane ring.
4-Iodoanisole: This compound contains an iodine atom and a methoxy group but lacks the bromophenyl group.
3-(3-Bromophenyl)propionic acid: This compound has a bromophenyl group and a carboxylic acid group instead of the iodooxolane ring.
These comparisons highlight the unique structural features of this compound, which contribute to its specific chemical and biological properties.
Eigenschaften
Molekularformel |
C11H12BrIO2 |
|---|---|
Molekulargewicht |
383.02 g/mol |
IUPAC-Name |
3-[(3-bromophenyl)methoxy]-4-iodooxolane |
InChI |
InChI=1S/C11H12BrIO2/c12-9-3-1-2-8(4-9)5-15-11-7-14-6-10(11)13/h1-4,10-11H,5-7H2 |
InChI-Schlüssel |
DAFDVYORQDXMHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CO1)I)OCC2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(1S,2S,6R,7S,9S)-4,4-dimethyl-8-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dioxa-8-azatricyclo[5.2.1.02,6]decane-9-carboxylic acid](/img/structure/B13066430.png)

![2,5,7-Trimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13066442.png)
![4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13066443.png)
